5,6-Dihydro Thymine-d6

Übersicht

Beschreibung

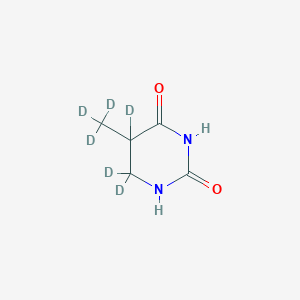

5,6-Dihydro Thymine (CAS 696-04-8), also known as dihydro-5-methyluracil, is a saturated derivative of thymine formed during pyrimidine catabolism. It is an intermediate metabolite in the degradation pathway of thymine, generated via enzymatic reduction . Structurally, it retains the uracil backbone but features a saturated 5,6-bond and a methyl group at the 5-position (Fig. 1). Its molecular formula is C₅H₈N₂O₂, with a molecular weight of 128.13 g/mol .

As a metabolite, 5,6-Dihydro Thymine is typically found in biological systems but can accumulate to toxic levels under certain pathological conditions, such as metabolic disorders . It is a white solid with solubility in water (10 mg/mL) and ethanol (5 mg/mL) under standard conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro Thymine-d6 typically involves the deuteration of the corresponding non-deuterated diazinane derivative. This can be achieved through several methods:

Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.

Deuterated Reagents: Employing deuterated reagents such as deuterated solvents (e.g., D2O) or deuterated reducing agents (e.g., LiAlD4) in the synthesis process.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale catalytic deuteration processes, utilizing high-pressure deuterium gas and efficient catalysts to ensure complete deuteration. The process would be optimized for yield and purity, with stringent quality control measures in place.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Dihydro Thymine-d6 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of deuterated oxidation products.

Reduction: Reduction reactions can be carried out using deuterated reducing agents like LiAlD4, resulting in further deuterated derivatives.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium deuteroxide (NaOD), replacing specific functional groups with deuterium.

Common Reagents and Conditions

Oxidizing Agents: KMnO4, CrO3

Reducing Agents: LiAlD4, NaBD4

Solvents: D2O, CDCl3

Major Products

The major products formed from these reactions would be deuterated analogs of the original compound, with specific functional groups replaced or modified by deuterium.

Wissenschaftliche Forschungsanwendungen

DNA Damage and Repair Studies

Radiation-Induced DNA Damage:

DHT-d6 is a key product resulting from base damage due to gamma irradiation of DNA under anoxic conditions. It serves as a model compound for studying the effects of ionizing radiation on nucleobases. Research has shown that DHT-d6 is unstable under typical conditions used for oligonucleotide synthesis, necessitating the development of new protecting groups for its incorporation into synthetic DNA fragments .

Mechanisms of Excision Repair:

Studies have demonstrated that DHT-d6 can be excised by specific DNA repair enzymes such as endonuclease III and formamidopyrimidine DNA glycosylase (Fpg). These enzymes exhibit varying substrate specificity, with endonuclease III showing a preference for thymine glycol over DHT-d6. The analysis of oligonucleotides containing DHT-d6 has provided insights into the excision mechanisms and substrate preferences of these enzymes .

Synthetic Biology Applications

Oligonucleotide Synthesis:

The incorporation of DHT-d6 into synthetic oligonucleotides has been achieved using a newly developed phosphoramidite approach. This method allows for the successful synthesis of oligonucleotides containing DHT-d6 at specific sites, which can be crucial for studying mutations and the effects of modified bases on DNA replication and transcription processes .

Investigating Mutagenicity:

DHT-d6 is also utilized to explore the mutagenic potential of modified nucleobases. Its presence in oligonucleotides enables researchers to study how such modifications affect DNA polymerization and the fidelity of replication processes. This is particularly relevant in understanding the biological consequences of DNA damage and the cellular response mechanisms involved .

Case Studies and Research Findings

Wirkmechanismus

The mechanism by which 5,6-Dihydro Thymine-d6 exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium alters the vibrational frequencies of chemical bonds, leading to changes in reaction rates and pathways. This can affect the compound’s interaction with molecular targets and pathways, providing unique insights into chemical and biological processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

5,6-Dihydrouracil

- Molecular Formula : C₄H₆N₂O₂

- Molecular Weight : 114.10 g/mol

- Key Differences : Lacks the 5-methyl group present in 5,6-Dihydro Thymine.

- Role : Central intermediate in uracil catabolism, hydrolyzed to β-alanine .

Dihydrothymidine

- Molecular Formula : C₁₀H₁₆N₂O₆

- Molecular Weight : 260.24 g/mol

- Key Differences : A nucleoside formed by linking 5,6-Dihydro Thymine to deoxyribose via a glycosidic bond.

- Applications : Used in nucleic acid research to study DNA repair mechanisms and radiation-induced damage .

Derivatives with Functional Group Modifications

6-Hydroxy-5,6-Dihydrothymine

- Molecular Formula : C₅H₈N₂O₃

- Molecular Weight : 144.13 g/mol (CAS 13514-92-6)

- Key Differences : A hydroxyl group at the 6-position, formed as a radiolysis product in aqueous systems .

- Reactivity : More polar than 5,6-Dihydro Thymine due to the hydroxyl group, influencing its solubility and interaction with biological targets .

trans-6-Hydroperoxy-5,6-Dihydrothymine

- Molecular Formula : C₅H₈N₂O₄

- Molecular Weight : 160.13 g/mol

- Key Differences : Contains a hydroperoxy group at the 6-position.

- Formation : Generated during steady-state radiolysis of thymine in oxygenated aqueous solutions, indicating higher oxidative reactivity .

5-Chloro-6-Methoxy-5,6-Dihydrothymine

- Molecular Formula : C₆H₉ClN₂O₃

- Molecular Weight : 192.60 g/mol (CAS 98140-01-3)

- Key Differences : Chlorine and methoxy substituents at the 5- and 6-positions.

- Applications : Used in synthetic organic chemistry to explore halogenated pyrimidine derivatives for drug development .

1-Nitroso-5,6-Dihydrothymine

- Molecular Formula : C₅H₇N₃O₃

- Molecular Weight : 157.13 g/mol (CAS 62641-67-2)

- Key Differences : Nitroso group at the 1-position, altering electronic properties and stability.

- Hazards: Potential mutagenic effects due to nitroso group reactivity .

Metabolic and Toxicological Comparison

Biologische Aktivität

5,6-Dihydro Thymine-d6 (DHT-d6) is a derivative of thymine that plays a significant role in various biological processes, particularly in DNA repair mechanisms and metabolic pathways. This article explores the compound's biological activity, including its mechanisms of action, effects on cellular processes, and implications for health and disease.

This compound is a hydrogenated form of thymine, featuring a reduced pyrimidine ring. Its chemical structure allows it to participate in biological reactions similar to those of thymine. The compound is soluble in water and exhibits weak acidity, which influences its interactions in biological systems .

Metabolism and Pathways

DHT-d6 is primarily formed through the reduction of thymine by the enzyme dihydropyrimidine dehydrogenase. This reaction is crucial in pyrimidine metabolism, leading to further breakdown into non-toxic metabolites such as N-carbamyl-beta-alanine and ultimately beta-alanine .

Table 1: Metabolic Pathway of DHT-d6

| Enzyme | Reaction Description |

|---|---|

| Dihydropyrimidine dehydrogenase | Converts thymine to 5,6-dihydrothymine |

| Dihydropyrimidinase | Hydrolyzes 5,6-dihydrothymine to N-carbamyl-beta-alanine |

| Beta-ureidopropionase | Converts N-carbamyl-beta-alanine to beta-alanine |

DNA Repair Mechanisms

Research indicates that 5,6-dihydrothymine lesions can significantly impair DNA repair processes. Specifically, studies have shown that DHT-d6 affects the base excision repair (BER) pathway by reducing the efficiency of repairing single-strand breaks (SSBs) and apurinic/apyrimidinic (AP) sites in DNA . The presence of DHT-d6 leads to a greater reliance on long-patch repair mechanisms compared to when it is absent.

Key Findings:

- Impairment of Repair Efficiency: The presence of DHT-d6 reduces the rejoining efficiency of SSBs when located near an AP site.

- Dependence on Repair Pathways: There is increased dependence on long-patch BER pathways when DHT-d6 is present .

Toxicity and Health Implications

While DHT-d6 is not classified as carcinogenic by IARC, its accumulation can lead to toxic effects under certain conditions. High levels are associated with metabolic disorders such as dihydropyrimidinase deficiency, where patients exhibit elevated concentrations of DHT-d6 along with other metabolites . The exact mechanisms behind its toxicity remain unclear but may involve disruptions in normal metabolic processes.

Case Studies

-

Dihydropyrimidinase Deficiency:

- Patients with this deficiency show significantly increased levels of DHT-d6 in urine alongside other pyrimidines. This condition highlights the compound's role as a potential biomarker for metabolic disorders related to pyrimidine metabolism.

- DNA Damage Response:

Q & A

Basic Research Questions

Q. What experimental methods are used to synthesize 5,6-Dihydro Thymine-d6 for biochemical studies?

The synthesis of this compound typically involves chemical reduction of thymine derivatives. For example, hydrogenation or enzymatic reduction methods are employed to saturate the 5,6-bond of thymine. In studies involving isotopically labeled analogs (e.g., deuterated forms), controlled reduction with deuterated reagents ensures precise incorporation of deuterium atoms . Purification via column chromatography or recrystallization is critical to isolate high-purity products for downstream applications.

Q. How can researchers detect and quantify this compound lesions in DNA samples?

Detection methods include:

- Enzymatic digestion : Use of endonuclease III (Endo III) from E. coli, which specifically recognizes and cleaves DNA at 5,6-hydrated thymine lesions. Gel electrophoresis or HPLC can then quantify lesion frequency .

- Mass spectrometry : LC-MS/MS with stable isotope-labeled internal standards (e.g., this compound) enables precise quantification in complex biological matrices .

Q. What is the biological significance of this compound in DNA damage studies?

this compound is a stable analog of the naturally occurring 5,6-dihydrothymine lesion, which arises from oxidative stress or UV radiation. It serves as a model substrate to study DNA repair mechanisms, particularly base excision repair (BER) pathways. Researchers use it to investigate enzyme kinetics (e.g., Endo III activity) and repair fidelity in vitro and in vivo .

Advanced Research Questions

Q. How can QSAR models optimize the design of 5,6-Dihydro Thymine derivatives for therapeutic applications?

Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (e.g., E-HOMO, heat of formation) with biological activity. For example:

- Electronic descriptors : Higher E-HOMO values (indicating electron-donating substituents) enhance binding affinity to target enzymes like Endo III .

- Thermodynamic descriptors : Heat of formation influences stability and reactivity in enzymatic environments. Models with r² > 0.74 and cross-validated Q² > 0.55 demonstrate robust predictive power for activity optimization . These models guide substituent selection to improve inhibitory potency or repair efficiency.

Q. How should researchers address contradictions in experimental data when studying lesion formation mechanisms?

Contradictions often arise from varying lesion induction methods. For example:

- UV light (313 nm) : Predominantly forms pyrimidine dimers, with minimal 5,6-dihydrothymine lesions .

- Hydrogen peroxide : Generates significant 5,6-hydrated thymine lesions via oxidative stress . To resolve discrepancies, use lesion-specific enzymes (e.g., Endo III) and validate results with isotopic labeling (e.g., this compound) to distinguish lesion types. Statistical tools like ANOVA or multivariate analysis can identify confounding variables (e.g., pH, reactive oxygen species) .

Q. What experimental designs are recommended for studying the role of this compound in DNA repair kinetics?

- Competitive inhibition assays : Compare repair rates of this compound with unlabeled lesions to quantify enzyme specificity .

- Isothermal titration calorimetry (ITC) : Measure binding affinities and thermodynamic parameters (ΔH, ΔS) between repair enzymes and lesion-containing DNA .

- Crystallography : Resolve 3D structures of enzyme-lesion complexes to identify critical binding interactions (e.g., hydrogen bonds with deuterated positions) .

Q. How do electronic properties of this compound influence its reactivity in BER pathways?

The deuterium labeling in this compound alters its kinetic isotope effect (KIE), slowing hydrogen/deuterium transfer steps during enzymatic cleavage. This property allows researchers to:

- Probe rate-limiting steps in repair mechanisms using stopped-flow spectroscopy .

- Validate computational models (e.g., DFT simulations) of enzyme-substrate interactions .

Q. Methodological Considerations

Q. What statistical criteria validate QSAR models for 5,6-Dihydro Thymine derivatives?

Valid models must meet:

- r² > 0.70 : Explains >70% variance in biological activity.

- Q² > 0.50 : Indicates robust internal predictive power via cross-validation.

- F-value > 10 : Demonstrates statistical significance (p < 0.0001) . Outliers should be analyzed for structural anomalies (e.g., steric hindrance) not captured by descriptors.

Q. How to ensure reproducibility in lesion induction experiments using this compound?

- Standardize lesion induction protocols (e.g., H₂O₂ concentration, irradiation dose).

- Use isotope-dilution mass spectrometry with this compound as an internal standard to control for sample loss during processing .

- Report lesion frequencies as lesions per 10⁶ bases to enable cross-study comparisons .

Eigenschaften

IUPAC Name |

5,6,6-trideuterio-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9)/i1D3,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBAKTGXDIBVZOO-LIDOUZCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(=O)NC(=O)N1)([2H])C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.